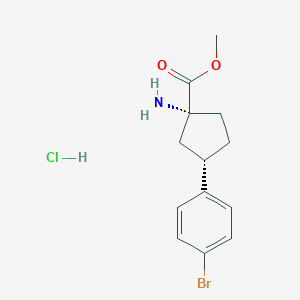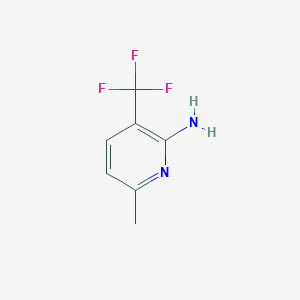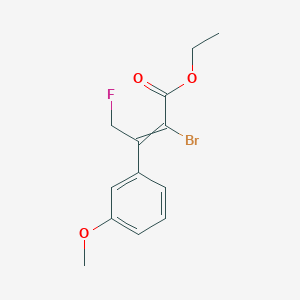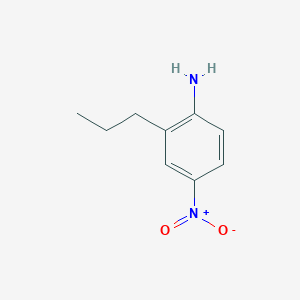
3-Pyridinecarboxamide, 5-(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 5-(tributylstannyl)- is an organotin compound that features a pyridine ring substituted with a carbamoyl group and a tri-n-butylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-(tributylstannyl)- typically involves the reaction of 5-carbamoyl-3-pyridyl halide with tri-n-butylstannane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired organotin compound.
Industrial Production Methods
While specific industrial production methods for 3-Pyridinecarboxamide, 5-(tributylstannyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 5-(tributylstannyl)- can undergo various types of chemical reactions, including:
Oxidation: The organotin moiety can be oxidized to form tin oxides.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The tri-n-butylstannane group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in transmetalation reactions.
Major Products
Oxidation: Tin oxides and pyridine derivatives.
Reduction: Amines and pyridine derivatives.
Substitution: Various organometallic compounds depending on the substituent introduced.
Scientific Research Applications
3-Pyridinecarboxamide, 5-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to modify biological molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 5-(tributylstannyl)- involves its ability to participate in transmetalation reactions, where the tri-n-butylstannane group is transferred to another molecule. This process is facilitated by the presence of a palladium catalyst, which activates the organotin compound and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of a tri-n-butylstannane group.
3(5)-Substituted Pyrazoles: These compounds share a similar pyridine ring structure but differ in their substituents and reactivity.
Uniqueness
3-Pyridinecarboxamide, 5-(tributylstannyl)- is unique due to its combination of a carbamoyl group and a tri-n-butylstannane moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-carbon bonds through transmetalation makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C18H32N2OSn |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
5-tributylstannylpyridine-3-carboxamide |
InChI |
InChI=1S/C6H5N2O.3C4H9.Sn/c7-6(9)5-2-1-3-8-4-5;3*1-3-4-2;/h2-4H,(H2,7,9);3*1,3-4H2,2H3; |
InChI Key |
LJGNXWKBDYVDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





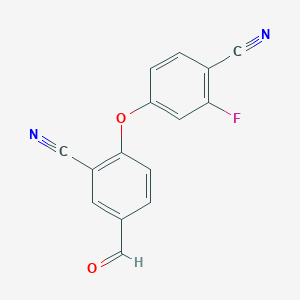

![2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid](/img/structure/B8482603.png)
